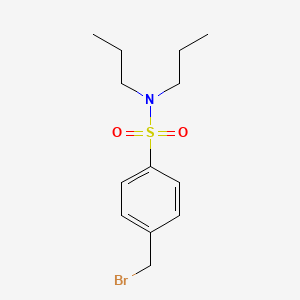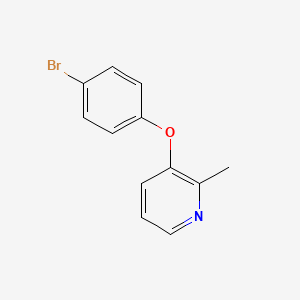
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methoxyphenyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 2-bromo-3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydrobenzoxazoles.
Aplicaciones Científicas De Investigación
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-3-phenyl-1,2-benzoxazole
- 7-Bromo-3-(4-methoxyphenyl)-1,2-benzoxazole
- 7-Bromo-3-(2-hydroxyphenyl)-1,2-benzoxazole
Uniqueness
7-Bromo-3-(2-methoxyphenyl)-1,2-benzoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C14H10BrNO2 |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
7-bromo-3-(2-methoxyphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H10BrNO2/c1-17-12-8-3-2-5-9(12)13-10-6-4-7-11(15)14(10)18-16-13/h2-8H,1H3 |
Clave InChI |
IORYYGWMVXUHHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NOC3=C2C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


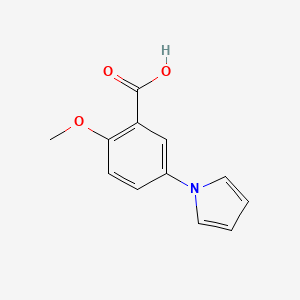
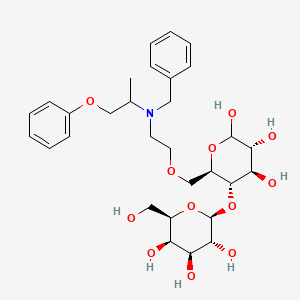
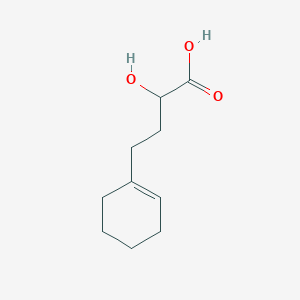




![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
